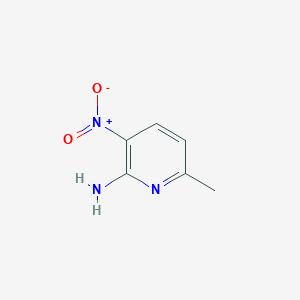

2-Amino-6-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16024. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJXSRQGDONHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280230 | |

| Record name | 2-amino-3-nitro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-29-1 | |

| Record name | 21901-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-nitro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Amino-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process commencing with the nitration of 2,6-dichloropyridine. This document provides a comprehensive overview of the experimental protocols, quantitative data on reaction yields, and visual representations of the synthesis pathway.

Multi-Step Synthesis Pathway

A robust and well-documented method for synthesizing substituted 2-amino-3-nitropyridines proceeds through the initial nitration of a di-substituted pyridine ring, followed by selective amination and subsequent functional group interconversion. While a direct, high-yield nitration of 2-amino-6-methylpyridine to the desired 3-nitro isomer is challenging due to the formation of multiple isomers and low yields (typically in the range of 22-24%), a more controlled synthesis can be achieved starting from 2,6-dichloropyridine.[1] This pathway offers better regioselectivity and more manageable purification processes.

The logical progression for the synthesis of this compound via this route is as follows:

-

Nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.

-

Selective Ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine.

-

Methylation of 2-amino-6-chloro-3-nitropyridine to afford the final product, this compound.

Below is a visual representation of this proposed synthetic route.

Caption: Proposed multi-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis pathway, including reaction conditions and reported yields.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,6-dichloropyridine | conc. H₂SO₄, conc. HNO₃ (98%) | - | 100-105 | 5 | 75.38 | 99.5 (GC) | [2] |

| 2 | 2,6-dichloro-3-nitropyridine | 25% aq. NH₃ | Methanol | 35-40 | 2 | Not specified | Not specified | [2] |

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

Methodology:

-

In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at a temperature of 20-25°C.

-

To this solution, slowly add 75.0 g of concentrated nitric acid (98%), ensuring the reaction temperature is maintained below 50°C.

-

After the addition is complete, heat the resulting mixture to 100-105°C for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the resulting precipitate and wash it with water.

-

Dry the wet cake to obtain 24.5 g of 2,6-dichloro-3-nitropyridine.[2]

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

Methodology:

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

-

To this solution, add 12.2 ml (0.179 mole) of a 25% aqueous ammonia solution at room temperature.

-

Heat the resulting mixture to 35-40°C for 2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to 20°C.

-

The resulting solid is filtered, washed with methanol, and then dried.[2]

Caption: Experimental workflow for the ammonolysis of 2,6-dichloro-3-nitropyridine.

Step 3: Synthesis of this compound (Proposed)

The conversion of the 6-chloro substituent to a methyl group can be achieved through various cross-coupling reactions. A common method would be the use of an organocuprate reagent, such as lithium dimethylcuprate, or a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using an appropriate methyl-organometallic reagent. A detailed experimental protocol for this specific transformation was not found in the initial search results and would require further experimental development and optimization.

Concluding Remarks

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 2,6-dichloropyridine. This approach provides a higher degree of regiocontrol and avoids the problematic isomer separation associated with the direct nitration of 2-amino-6-methylpyridine. The provided experimental protocols for the initial steps are well-established, though the final methylation step requires further investigation to determine optimal conditions and yields. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and related compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including an amino group, a methyl group, and a nitro group on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1][3][4] |

| Molecular Weight | 153.14 g/mol | [1][3][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 144-157 °C | [1][3][4][5][6] |

| Boiling Point | 276.04 °C (rough estimate) | [5][6] |

| Solubility | Slightly soluble in water | [5][6][7] |

| pKa (Predicted) | 2.50 ± 0.50 | [6] |

| Density (Estimate) | 1.3682 g/cm³ | [5][6] |

| Refractive Index (Estimate) | 1.6500 | [5][6] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to a clear liquid are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is fundamental to its application in solution-based reactions and its behavior in biological fluids.

Methodology: Shake-Flask Method

-

Equilibrium System: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation and Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amino-substituted pyridine, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

-

Biphasic System: A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

-

Partitioning: The two phases are mixed vigorously in a separatory funnel for a set period to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The layers are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, a common process in a research or drug development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. Buy this compound (EVT-312575) | 21901-29-1 [evitachem.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Acidity Study on 3-Substituted Pyridines | MDPI [mdpi.com]

2-Amino-6-methyl-3-nitropyridine CAS number 21901-29-1

CAS Number: 21901-29-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methyl-3-nitropyridine, a key chemical intermediate with the CAS number 21901-29-1. This document consolidates essential information regarding its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling information is also provided. The strategic placement of amino, methyl, and nitro functional groups on the pyridine core makes this compound a versatile building block in organic synthesis.[1][2] This guide is intended to serve as a detailed technical resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[1] It is characterized by its unique combination of functional groups which impart specific reactivity, making it a valuable precursor for more complex molecular structures.[1] It is slightly soluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21901-29-1 | [1][5][6][7] |

| Molecular Formula | C₆H₇N₃O₂ | [1][5][6] |

| Molecular Weight | 153.14 g/mol | [1][5][6] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 144-155 °C | [1][5][6] |

| Boiling Point | ~276.04 °C (rough estimate) | [4][8] |

| Solubility | Slightly soluble in water | [3][4][8] |

| Purity | ≥97% (GC) | [1] |

| Synonyms | 6-Amino-5-nitro-2-picoline, 6-Methyl-3-nitro-2-pyridinamine | [4][5] |

Spectroscopic Data

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| SMILES String | CC1=NC(N)=C(--INVALID-LINK--=O)C=C1 | [5][6] |

| InChI | 1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8) | [5][6] |

| InChI Key | LCJXSRQGDONHRK-UHFFFAOYSA-N | [5][6] |

| PubChem CID | 226028 | [1] |

| MDL Number | MFCD00047443 | [1][5][6] |

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic nitration of its precursor, 2-amino-6-methylpyridine.[9][10] This reaction is challenging because direct nitration of aminopyridines can lead to a mixture of products, with the 5-nitro isomer often being the major byproduct.[1] Therefore, reaction conditions must be carefully controlled to favor the formation of the 3-nitro isomer. The synthesis generally involves the use of a mixed acid system (sulfuric acid and nitric acid) at low temperatures.[3][5]

The compound's reactivity is dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to 2,3-diaminopyridine derivatives.[1] The amino group and the pyridine ring can participate in various coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing complex heterocyclic systems.[1][2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

A detailed, verified protocol specifically for this compound is not available in the cited literature. However, a well-established procedure for the nitration of a structurally analogous compound, 2-amino-5-bromopyridine, provides a reliable template for this synthesis.[1] The following protocol is adapted from this established methodology.

Warning: This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

-

2-amino-6-methylpyridine (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Crushed Ice

-

40% Sodium Hydroxide (NaOH) solution or Concentrated Ammonia for neutralization

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Ice-salt bath

Procedure:

-

Reaction Setup: In the three-necked flask, place 100 mL of concentrated sulfuric acid. Cool the acid to 0°C using the ice-salt bath.

-

Substrate Addition: Slowly and in small portions, add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C throughout the addition.

-

Nitration: Once the substrate is fully dissolved, begin the dropwise addition of a pre-chilled mixture of sulfuric and nitric acid. The nitrating mixture should be added slowly via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[5] Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Reaction Monitoring: Allow the reaction to proceed while stirring at room temperature for an additional hour, followed by gentle heating to 50-60°C for one hour to ensure completion.[1]

-

Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume (e.g., 1 L) of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a 40% NaOH solution or concentrated ammonia until the pH is approximately 7. This step is highly exothermic and must be done carefully with cooling to precipitate the product.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are free of sulfate ions. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Caption: Step-by-step workflow for the laboratory synthesis of the title compound.

Applications in Research and Drug Development

This compound is a valuable building block for creating more complex molecules with potential biological activity.[1] Its applications span several key areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: The compound serves as a key precursor in the synthesis of various pharmaceuticals.[1][3] The presence of multiple reaction sites allows for the construction of diverse molecular scaffolds, which are explored for treating a range of conditions, including neurological disorders.[1] Nitropyridines, in general, are important precursors for bioactive molecules like kinase inhibitors.

-

Agrochemical Synthesis: It is utilized in the formulation of agrochemicals, such as pesticides and herbicides, contributing to the development of new crop protection agents.[1]

-

Organic Synthesis: As a versatile reagent, it is used to synthesize novel heterocyclic compounds.[2] The amino and nitro groups can be manipulated to introduce other functionalities or to facilitate ring-forming reactions.

-

Material Science: The chemical properties of this compound are being explored in the development of advanced materials, such as specialized polymers and coatings.[1]

Caption: Logical diagram of the primary applications for this chemical intermediate.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation and sensitization.[5] Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [5][6] |

| H315 | Causes skin irritation. | [5][6] | |

| H319 | Causes serious eye irritation. | [5][6] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [5][6] | |

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Keep away from oxidizing agents.[3] Recommended storage is at 0-8°C.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. ijssst.info [ijssst.info]

- 6. chembk.com [chembk.com]

- 7. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-6-methyl-3-nitropyridine (CAS No: 21901-29-1). The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in pharmaceutical and chemical research. This document compiles available physical and spectroscopic information and outlines standardized experimental protocols for obtaining such data.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1]

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 153-155 °C | |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not currently published. However, based on the analysis of similar structures, such as 2-amino-6-methylpyridine, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics can be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H (C4) | ~ 8.0 - 8.5 | Doublet | 1H |

| Pyridine-H (C5) | ~ 6.5 - 7.0 | Doublet | 1H |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

| -CH₃ | ~ 2.4 - 2.6 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Pyridine-C2 | ~ 158 - 162 | ||

| Pyridine-C6 | ~ 155 - 159 | ||

| Pyridine-C3 | ~ 130 - 135 | ||

| Pyridine-C4 | ~ 145 - 150 | ||

| Pyridine-C5 | ~ 110 - 115 | ||

| -CH₃ | ~ 20 - 25 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1335 - 1385 | Strong |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| N-H Bend (Amino) | 1580 - 1650 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 153 |

| Key Fragmentation Peaks | Loss of NO₂, Loss of CH₃, Loss of NH₂ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. While experimental data is currently limited in public databases, the provided predictions and standardized protocols offer a robust framework for in-house characterization and quality control.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-6-methyl-3-nitropyridine, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the starting materials, experimental protocols, and quantitative data associated with the most common synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct routes: the direct nitration of 2-amino-6-methylpyridine and a multi-step synthesis commencing from 2,6-dichloropyridine. Each pathway offers unique advantages and challenges in terms of yield, purity, and operational complexity.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, providing a comparative overview of the different synthetic approaches.

Table 1: Direct Nitration of 2-amino-6-methylpyridine

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-amino-6-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 0 | 1 hour | 29 | [1] |

| 2-amino-6-methylpyridine | H₂SO₄, HNO₃ | Not specified | Not specified | 22-24 | [2] |

Table 2: Multi-step Synthesis from 2,6-dichloropyridine

| Step | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Nitration | 2,6-dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 100-105 | 5 hours | 75.38 | [3] |

| 2. Ammonolysis | 2,6-dichloro-3-nitropyridine | Aq. NH₃, Methanol | 35-40 | 2 hours | 56.45 | [3] |

| 3. Methylation (Proposed) | 2-amino-6-chloro-3-nitropyridine | Trimethylboroxine, Pd(OAc)₂, SPhos, Cs₂CO₃ | 100 | 18 hours | Not Reported | [4] |

Experimental Protocols

Route 1: Direct Nitration of 2-amino-6-methylpyridine

This method involves the direct electrophilic nitration of the pyridine ring of 2-amino-6-methylpyridine.

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature remains at 0°C.

-

Prepare a nitrating mixture by combining concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio.

-

Slowly add 42 mL of the nitrating mixture to the reaction flask, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to stand for 12 hours.

-

Pour the reaction mixture into 2 L of ice water.

-

Neutralize the solution to pH 7 by the addition of concentrated ammonia.

-

Filter the resulting precipitate and dry the filter cake to obtain the crude product.

-

The crude product can be further purified by steam distillation followed by recrystallization from ethyl acetate to yield this compound.[1]

Route 2: Multi-step Synthesis from 2,6-dichloropyridine

This pathway involves a sequence of reactions starting with the nitration of 2,6-dichloropyridine, followed by selective amination and a final methylation step.

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

-

To a reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.

-

Slowly add 75.0 g of concentrated nitric acid (98.0%), keeping the reaction temperature below 50°C.

-

Heat the resulting mixture to 100–105°C for 5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.[3]

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

-

Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.

-

Heat the mixture to 35–40°C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 20°C.

-

Filter the solid product, wash with methanol, and dry to obtain 2-amino-6-chloro-3-nitropyridine.[3]

Step 3: Proposed Synthesis of this compound via Suzuki Coupling This proposed final step is based on established Suzuki-Miyaura cross-coupling methodologies for the methylation of chloropyridines, as a specific protocol for this substrate is not readily available in the reviewed literature.

-

In an oven-dried Schlenk flask, combine 2-amino-6-chloro-3-nitropyridine (1.0 mmol), trimethylboroxine (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100°C and stir for 18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.[4]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Direct nitration of 2-amino-6-methylpyridine.

Caption: Multi-step synthesis from 2,6-dichloropyridine.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2-Amino-6-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the nuanced reactivity imparted by the interplay of its substituents on the pyridine core.[1] This document details the electronic effects influencing the amino group's nucleophilicity, and explores its participation in key chemical transformations including acylation, alkylation, and the Sandmeyer reaction. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are provided to serve as a practical resource for laboratory and research applications.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The synthetic utility of this compound is largely dictated by the reactivity of its functional groups: the pyridine nitrogen, the methyl group, the nitro group, and of primary interest to this guide, the amino group. The unique electronic environment created by the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring results in a rich and varied chemical reactivity profile for the amino functionality.

Electronic and Steric Effects

The reactivity of the amino group in this compound is modulated by a combination of electronic and steric factors:

-

Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. It also possesses a lone pair of electrons, rendering it nucleophilic and basic.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through resonance and induction. Its presence significantly deactivates the pyridine ring towards electrophilic attack and influences the basicity and nucleophilicity of the amino group.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction, which has a minor activating effect on the ring.[2] It also contributes some steric bulk in the position ortho to the amino group.[2]

-

Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally lowers the basicity of exocyclic amino groups compared to their aniline counterparts.

The juxtaposition of the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system that significantly influences the reactivity of the amino group. The electron-withdrawing nature of the nitro group and the pyridine nitrogen reduces the basicity and nucleophilicity of the amino group compared to 2-amino-6-methylpyridine.

Quantitative Reactivity Data

| Compound | pKa of Conjugate Acid | Reference |

| 2-Aminopyridine | 6.86 | [3] |

| 4-Aminopyridine | 9.18 | [4] |

| 3-Aminopyridine | 6.03 | [4] |

| Aniline | 4.63 | |

| 3-Nitroaniline | 2.47 | |

| This compound | Estimated < 5 |

Table 1: pKa values of relevant amino-substituted aromatic compounds.

Key Reactions of the Amino Group

The amino group of this compound is a versatile handle for a variety of chemical transformations.

Acylation

The amino group can be readily acylated to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.

Caption: General workflow for the acylation of this compound.

Experimental Protocol: N-Acetylation with Acetic Anhydride

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. If DCM was used as the solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acetic Anhydride | Pyridine | Pyridine | 85-95 |

| Acetyl Chloride | Triethylamine | DCM | 80-90 |

| Benzoyl Chloride | Pyridine | DCM | 75-85 |

Table 2: Representative conditions and expected yields for the acylation of aminopyridines.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, although over-alkylation to the tertiary amine can be a competing side reaction.

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: N-Methylation with Methyl Iodide

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

-

Reagent Addition: Add methyl iodide (1.1-1.3 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 70-80 |

| Benzyl Bromide | NaH | DMF | Room Temp. | 65-75 |

Table 3: Representative conditions for the N-alkylation of aminopyridines.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the transformation of aromatic amino groups into a wide variety of other functionalities, such as halogens, cyano, and hydroxyl groups.[5][6][7] This reaction proceeds via a diazonium salt intermediate.[8]

Caption: The Sandmeyer reaction pathway for this compound.

Experimental Protocol: Bromination via Sandmeyer Reaction

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with an organic solvent like dichloromethane or ether.

-

Purification: Wash the organic extract with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

| Target Functionality | Copper(I) Salt | Acid | Typical Yield (%) |

| -Br | CuBr | HBr | 60-75 |

| -Cl | CuCl | HCl | 65-80 |

| -CN | CuCN | 50-65 |

Table 4: Reagents and typical yields for the Sandmeyer reaction of aminopyridines.

Conclusion

The amino group of this compound exhibits a rich and synthetically useful reactivity profile. While its basicity and nucleophilicity are tempered by the electron-withdrawing nitro group and the pyridine nitrogen, it readily undergoes a variety of important chemical transformations. This guide has provided an overview of its reactivity in acylation, alkylation, and the Sandmeyer reaction, complete with generalized experimental protocols and expected outcomes. A thorough understanding of these reactions and the electronic factors that govern them is crucial for the effective utilization of this versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research to experimentally determine the pKa and to optimize reaction conditions for specific transformations of this molecule would be of significant value to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-312575) | 21901-29-1 [evitachem.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

The Nitro Group: A Linchpin in the Reactivity of 2-Amino-6-methyl-3-nitropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on the pyridine ring of 2-Amino-6-methyl-3-nitropyridine profoundly dictates its chemical behavior, transforming it into a versatile building block for the synthesis of a wide array of functionalized molecules of interest in the pharmaceutical and agrochemical industries. This technical guide delves into the core principles governing the reactivity of this compound, with a specific focus on the multifaceted role of the nitro group. Through a comprehensive review of key reactions, supported by experimental data and detailed protocols, this document aims to provide a practical resource for professionals engaged in organic synthesis and drug discovery.

The Electron-Withdrawing Nature of the Nitro Group: Activating and Directing Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that is central to understanding the reactivity of this compound. This strong inductive and resonance effect significantly reduces the electron density of the pyridine ring, a phenomenon that has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it less susceptible to attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the diminished electron density at the carbon atoms of the ring, particularly at positions ortho and para to the nitro group, renders them susceptible to attack by nucleophiles. This activation is the cornerstone of the synthetic utility of this compound.

Key Reactions and the Role of the Nitro Group

The unique electronic properties imparted by the nitro group enable a range of chemical transformations, making this compound a valuable synthetic intermediate. The primary reactions are nucleophilic aromatic substitution, reduction of the nitro group, and diazotization of the amino group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position, along with the ring nitrogen, activates the 2- and 6-positions for nucleophilic attack. However, the presence of the amino group at the 2-position and the methyl group at the 6-position sterically hinders direct substitution at these sites. The primary role of the nitro group in SNAr reactions on this scaffold is often to facilitate the displacement of a leaving group that has been introduced at another position, or to activate the ring for other types of nucleophilic attack.

While specific quantitative data for SNAr reactions on this compound is not extensively reported in the literature, general protocols for similar 3-nitropyridine systems can be adapted. For instance, the reaction of 2-methyl-3-nitropyridines with thiols proceeds under mild conditions in the presence of a base.

Table 1: Representative Nucleophilic Aromatic Substitution of 2-Methyl-3-nitropyridines with Thiols

| Entry | 2-Methyl-3-nitropyridine Derivative | Thiol | Product | Yield (%) |

| 1 | 2-Methyl-3,5-dinitropyridine | Benzylthiol | 2-Methyl-5-nitro-3-(benzylthio)pyridine | 85 |

| 2 | 5-Bromo-2-methyl-3-nitropyridine | 4-Chlorothiophenol | 5-Bromo-3-(4-chlorophenylthio)-2-methylpyridine | 92 |

Data extrapolated from studies on similar 2-methyl-3-nitropyridine systems.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol is adapted from studies on related 2-methyl-3-nitropyridine compounds and can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.

Materials:

-

This compound

-

Thiol of interest

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the desired thiol (1.1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: General Workflow for Nucleophilic Aromatic Substitution

Caption: Experimental workflow for a typical nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 2,3-diamino-6-methylpyridine. This transformation is of significant importance as it opens up avenues for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are common scaffolds in medicinal chemistry. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in acidic medium being a common and effective method.

Table 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

| 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O | Conc. HCl | 2,3-Diamino-6-methoxypyridine dihydrochloride | 86.5 |

This data is for a closely related compound and serves as a strong indicator for the expected outcome with the methyl analog.

Experimental Protocol: Reduction of the Nitro Group using Stannous Chloride

This protocol is adapted from the reduction of the analogous 6-methoxy derivative and is expected to be directly applicable to this compound.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To concentrated hydrochloric acid, add this compound (1.0 eq) at room temperature with stirring.

-

Cool the resulting solution to 10-15 °C.

-

Slowly add stannous chloride dihydrate (2.0-2.5 eq).

-

Warm the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and stir for an additional hour to allow for precipitation of the product.

-

Collect the precipitated 2,3-diamino-6-methylpyridine dihydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Diagram 2: Reaction Scheme for the Reduction of the Nitro Group

Caption: Reduction of the nitro group to form the corresponding diamine.

Diazotization of the Amino Group

The primary amino group at the 2-position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups, in place of the original amino group. The electron-withdrawing nitro group can influence the stability and reactivity of the diazonium salt.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

Procedure:

-

Diazotization:

-

Dissolve or suspend this compound (1.0 eq) in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Example with Chloride):

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or recrystallization.

-

Diagram 3: Logical Flow of a Diazotization-Sandmeyer Reaction

Caption: Logical steps in a diazotization followed by a Sandmeyer reaction.

Role in the Synthesis of Bioactive Molecules

The reactivity profile of this compound makes it a valuable precursor for the synthesis of various biologically active compounds. While direct involvement of this compound in specific signaling pathways is not well-documented, its derivatives, particularly those incorporating fused heterocyclic systems derived from the 2,3-diamino intermediate, have been explored as inhibitors of protein kinases.

Protein kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general strategy involves the reduction of the nitro group of a substituted aminonitropyridine to form a diamine, which is then cyclized to create a scaffold, such as an imidazo[4,5-b]pyridine. This core structure can then be further functionalized to generate potent and selective kinase inhibitors.

Diagram 4: Potential Signaling Pathway Intervention by Derivatives

Caption: Putative mechanism of action for kinase inhibitors derived from this compound.

Conclusion

The nitro group in this compound is the key determinant of its chemical reactivity. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution and provides a functional handle that can be readily transformed into an amino group, paving the way for the synthesis of complex heterocyclic structures. The ability to undergo diazotization further expands its synthetic utility. This combination of reactive sites makes this compound a highly valuable and versatile intermediate for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of the role of the nitro group is paramount for effectively harnessing the synthetic potential of this important molecule.

Spectroscopic Data

Table 3: Spectroscopic Data for 6-Methylpyridine-2,3-diamine (Reduction Product)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.85 (d, 1H), 6.30 (d, 1H), 4.60 (br s, 2H, NH₂), 3.55 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.2, 145.8, 135.1, 122.6, 110.4, 23.7 |

| Mass Spec (ESI-MS) | m/z: 124.08 [M+H]⁺ |

Note: Spectroscopic data for other derivatives would be dependent on the specific reaction and substituents introduced.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Amino-6-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and materials science. This document outlines the key structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational studies. Detailed theoretical experimental protocols for the characterization of this molecule are presented. The guide also features visualizations of the molecular structure and logical workflows to aid in the understanding of its chemical properties.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. The spatial arrangement of these functional groups significantly influences the molecule's electronic properties and reactivity.

Computational Analysis

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound. A study utilizing the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set has provided a detailed understanding of its structural parameters.[1]

The conformation of the amino and nitro groups relative to the pyridine ring is a key feature. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group plays a crucial role in stabilizing a planar conformation of these substituents with respect to the aromatic ring. This interaction leads to a shortening of the involved N-H and N-O bonds and influences the overall electronic distribution within the molecule.

Quantitative Structural Data

The following tables summarize the key bond lengths and bond angles for this compound as determined by computational methods.[1]

Table 1: Selected Bond Lengths of this compound (Å)

| Bond | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| N(1)-C(2) | 1.35 |

| C(2)-N(7) | 1.36 |

| C(2)-C(3) | 1.42 |

| C(3)-N(8) | 1.46 |

| C(3)-C(4) | 1.39 |

| C(4)-C(5) | 1.38 |

| C(5)-C(6) | 1.39 |

| C(6)-N(1) | 1.34 |

| C(6)-C(11) | 1.51 |

| N(8)-O(9) | 1.23 |

| N(8)-O(10) | 1.23 |

Table 2: Selected Bond Angles of this compound (°)

| Angle | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| C(6)-N(1)-C(2) | 118.5 |

| N(1)-C(2)-C(3) | 121.3 |

| N(1)-C(2)-N(7) | 117.8 |

| C(3)-C(2)-N(7) | 120.9 |

| C(2)-C(3)-C(4) | 118.7 |

| C(2)-C(3)-N(8) | 120.2 |

| C(4)-C(3)-N(8) | 121.1 |

| C(3)-C(4)-C(5) | 120.1 |

| C(4)-C(5)-C(6) | 120.3 |

| N(1)-C(6)-C(5) | 121.1 |

| N(1)-C(6)-C(11) | 117.2 |

| C(5)-C(6)-C(11) | 121.7 |

| C(3)-N(8)-O(9) | 117.5 |

| C(3)-N(8)-O(10) | 117.5 |

| O(9)-N(8)-O(10) | 125.0 |

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the nitration of 2-Amino-6-methylpyridine.

Protocol: Nitration of 2-Amino-6-methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-Amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 volume ratio) and cool it to 0°C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 2-Amino-6-methylpyridine in sulfuric acid, ensuring the reaction temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) while keeping the temperature low.

-

Isolation: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

Characterization

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

-

Data Processing: Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the connectivity and chemical environment of the atoms in the molecule.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, C-H stretches of the methyl group and the pyridine ring, and the ring vibrations.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

The Versatility of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry.[1][2] Its unique arrangement of amino, nitro, and methyl groups on a pyridine core provides multiple reaction sites for synthetic elaboration, making it an ideal starting material for the construction of complex molecular architectures.[1][2] This technical guide explores the significant potential of this compound as a key intermediate in the synthesis of potent therapeutic agents, with a primary focus on its application in the development of kinase inhibitors and other novel anticancer agents. We provide an in-depth look at its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: A Privileged Starting Block

The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous natural products and FDA-approved drugs.[3][4] Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it a desirable motif for medicinal chemists. This compound (CAS: 21901-29-1) capitalizes on this foundation, offering a strategic combination of functional groups that facilitate diverse chemical transformations.[2]

-

The amino group at the 2-position is a key nucleophile and can be a critical interaction point in drug-target binding.

-

The nitro group at the 3-position is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution. Crucially, it can be readily reduced to an amino group, which is a pivotal step in the synthesis of fused heterocyclic systems.[5]

-

The methyl group at the 6-position offers a site for further functionalization or can provide steric and electronic influence on the molecule's properties.

These features make this compound an essential building block for constructing libraries of compounds aimed at various therapeutic targets, particularly in oncology.[1][6]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for potent and selective inhibitors of protein kinases and as a scaffold for other anticancer agents.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of cancer.[5][7] Consequently, kinase inhibitors are a major class of modern therapeutics. This compound serves as an excellent starting point for synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of the natural purine core of ATP.[5]

The general synthetic strategy involves two key steps:

-

Functionalization: The pyridine ring is first modified, often via nucleophilic aromatic substitution or cross-coupling reactions.

-

Reductive Cyclization: The nitro group is reduced to an amine, creating a 2,3-diaminopyridine intermediate. This intermediate is then cyclized with an appropriate reagent (e.g., an aldehyde or carboxylic acid) to form the fused imidazo[4,5-b]pyridine ring system.[5]

This approach has been used to generate inhibitors for several important kinase families:

-

Aurora Kinases: Derivatives of 3-cyano-6-(pyrazoloamino)pyridines have shown potent and selective inhibition of Aurora A kinase, an important target in oncology.[8]

-

Janus Kinase 3 (JAK3): Covalent inhibitors of JAK3 have been developed using substituted pyrimidine scaffolds, a class of molecules accessible from aminopyridine precursors.[9]

-

c-Met Kinase: A series of 2-aminopyridine-3-carboxamide derivatives were designed as potent c-Met inhibitors, demonstrating the utility of the aminopyridine scaffold in targeting this receptor tyrosine kinase.[10]

The diagram below illustrates the general workflow for transforming this compound into a kinase inhibitor scaffold.

Development of Novel Anticancer Agents

Beyond specific kinase inhibition, derivatives of nitropyridines have shown broad potential as anticancer agents through various mechanisms.

-

Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[11] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[11]

-

Induction of Apoptosis: Novel diazaphenothiazines synthesized from pyridine precursors have demonstrated the ability to induce apoptosis in melanoma cells by depleting intracellular glutathione (GSH) levels and disrupting the mitochondrial membrane potential.[12]

-

Broad Cytotoxicity: Libraries based on 6-amino-2-pyridone-3,5-dicarbonitrile scaffolds, accessible through multicomponent reactions involving aminopyridine precursors, have yielded compounds with potent anticancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[13]

The diagram below depicts a simplified signaling pathway targeted by many kinase inhibitors derived from this scaffold, highlighting the inhibition of a generic receptor tyrosine kinase (RTK) pathway.

Quantitative Biological Data

The versatility of the aminonitropyridine scaffold is demonstrated by the potent biological activities of its derivatives against various targets. The following tables summarize key quantitative data from the literature for compounds derived from related aminopyridine structures.

Table 1: Kinase Inhibitory Activity of Aminopyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| (S)-24o | c-Met | 22 | EBC-1 | [10] |

| Compound 6 | Aurora A | Potent (not quantified) | N/A | [8] |

| Compound 9 | JAK3 | 4.8 | N/A (Enzymatic) | [9] |

| Compound 3g | Aurora Kinases | Potent (not quantified) | N/A |[14] |

Table 2: Anticancer Activity of Nitropyridine and Aminopyridine Derivatives

| Compound ID | Mechanism/Target | IC₅₀ / GI₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 4AZA2891 | Tubulin Polymerization | 0.0054 | HT-29 | [11] |

| 4AZA2996 | Tubulin Polymerization | 0.0040 | HT-29 | [11] |

| Compound 47 | Antimitotic | 1.88 | CCRF-CEM (Leukemia) | [15] |

| Compound 5o | Cytotoxicity | Potent (not quantified) | Glioblastoma | [13] |

| Compound l | Cytotoxicity | 27.6 | MDA-MB-231 (Breast) |[16] |

Key Experimental Protocols

The following protocols are representative of the key transformations applied to this compound and its analogues to synthesize biologically active molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling

(Adapted from a general procedure for coupling with a related bromo-nitropyridine)[5]

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the pyridine core, a common strategy to introduce diversity.

Materials:

-

Halogenated this compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

-

Combine the halogenated nitropyridine, arylboronic acid, and potassium carbonate in a Schlenk flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Protocol 2: Reduction of the Nitro Group

(A general and widely used procedure for nitro group reduction)

This is a critical step to generate the 2,3-diaminopyridine intermediate required for subsequent cyclization reactions.[5]

Materials:

-

Substituted this compound (1.0 eq)

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂) (5.0 - 10.0 eq)

-

Ammonium chloride (NH₄Cl) solution (if using Fe) or concentrated HCl (if using SnCl₂)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

Procedure (Using Iron):

-

To a solution of the nitropyridine in ethanol/water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with an organic solvent and wash with brine.

-

Dry the organic layer, filter, and concentrate to yield the 2,3-diaminopyridine product, which may be used in the next step without further purification.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for the synthesis of diverse and potent bioactive molecules. Its strategic functionalization allows for the efficient construction of complex scaffolds, most notably kinase inhibitors based on the imidazo[4,5-b]pyridine core. The demonstrated success of its derivatives in targeting critical cancer pathways, such as those regulated by Aurora kinases, c-Met, and tubulin polymerization, underscores its immense value to drug discovery programs. Future work will likely focus on expanding the diversity of libraries derived from this scaffold, exploring new coupling partners, and developing novel heterocyclic systems to target a wider range of diseases, including inflammatory and neurodegenerative disorders. The continued application of this versatile building block will undoubtedly accelerate the discovery of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction